[(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride
Overview
Description
[(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride, commonly known as MMPH, is a synthetic chiral secondary alcohol derived from pyrrolidine. It is a versatile compound that has a wide range of applications in the field of chemical synthesis, as well as in scientific research.
Scientific Research Applications
Organic Synthesis of Heterocycles
The compound is utilized in the synthesis of complex heterocycles, which are crucial in organic chemistry, particularly for pharmaceuticals. These heterocycles often improve drug selectivity, solubility, and molecular polarity .
Analgesic Research
Piperidine derivatives, such as this compound, have been extensively studied for their analgesic properties. They are explored for their potential to act on various important receptors .
Anticancer Activity
Research has shown the potential of piperidine derivatives in anticancer drugs. They are investigated for their effectiveness in targeting topoisomerase inhibitors, which play a role in cancer treatment .
Antioxidant Properties
This compound is also studied for its antioxidant properties. Antioxidants are important for protecting cells from damage caused by free radicals .
High Blood Pressure Medication
Derivatives of this compound have been used in the treatment of high blood pressure. The research focuses on improving the efficacy and reducing the side effects of antihypertensive drugs .
Synthesis of Amino Acids
The compound is involved in the synthesis of amino acids like (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid, which are building blocks of proteins and play a significant role in various biological processes .
Asymmetric Synthesis
It serves as a key intermediate in asymmetric synthesis, which is essential for creating compounds with specific chirality—a critical aspect in drug design and development .
Chemical Education and Research
Due to its versatile applications, this compound is also used in educational settings, teaching students about complex organic synthesis and stereochemistry .
properties
IUPAC Name |
[(2R,5R)-5-methylpyrrolidin-2-yl]methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-2-3-6(4-8)7-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMDPWNDWJOGDY-KGZKBUQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](N1)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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